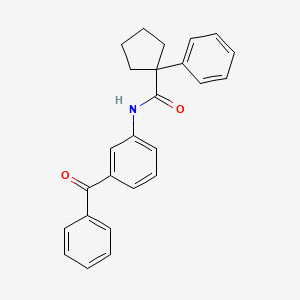

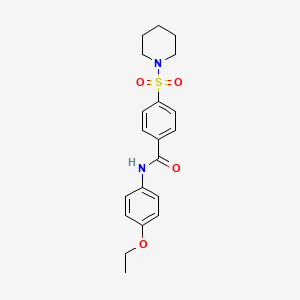

N-(3-(Phenylcarbonyl)phenyl)(phenylcyclopentyl)formamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

Specific chemical reactions involving N-(3-(Phenylcarbonyl)phenyl)(phenylcyclopentyl)formamide are not available in the search results. Chemical reactions can depend on various factors including the reaction conditions and the presence of other reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of N-(3-(Phenylcarbonyl)phenyl)(phenylcyclopentyl)formamide such as its melting point, boiling point, and density are not provided in the search results . These properties can be determined through experimental methods.Scientific Research Applications

Medicinal Chemistry: High-Affinity Binding Agents

In medicinal chemistry, this compound shows promise due to its ability to bind selectively with high affinity. The synthesized calix4pyrrole receptor binds the cis-(E) conformers of secondary N-phenyl-amides and tertiary N-methyl-N-phenyl-formamide with significant binding affinities . This characteristic can be exploited in drug design, where high-affinity binding to target molecules is crucial.

Materials Science: Synthesis of Heterocyclic Compounds

The compound is used as a building block in the synthesis of diverse heterocyclic scaffolds. These scaffolds are crucial in developing new materials with potential applications in various industries, including electronics and pharmaceuticals .

Environmental Science: ROS-Responsive Nanoparticles

In environmental science, derivatives of this compound could be used to create reactive oxygen species (ROS)-responsive drug delivery systems. Such systems can release therapeutic agents in response to specific environmental triggers, such as oxidative stress .

Analytical Chemistry: Chromatography

In analytical chemistry, the compound’s derivatives can improve the performance of chromatographic processes. The introduction of phenyl groups can lead to alternative selectivity and resistance to phase dewetting, which is beneficial for the analysis of polar compounds .

Biochemistry: Polymer Synthesis

Incorporating N-phenyl into poly(benzimidazole imide)s has shown to reduce water absorption and increase transparency, which is beneficial for biochemical applications where moisture sensitivity is a concern .

Pharmacology: Drug Synthesis

The compound’s framework is utilized in the synthesis of drugs, particularly those containing nitrogen-based heterocycles. These heterocycles are prevalent in many small-molecule drugs, making the compound valuable in pharmacological research .

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(3-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO2/c27-23(19-10-3-1-4-11-19)20-12-9-15-22(18-20)26-24(28)25(16-7-8-17-25)21-13-5-2-6-14-21/h1-6,9-15,18H,7-8,16-17H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGLWQFOYOQKCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)benzo[d]oxazole](/img/structure/B2983642.png)

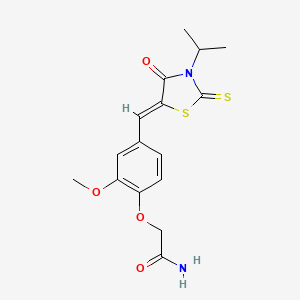

![2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one](/img/structure/B2983643.png)

![7-Chloro-1-(3-chlorophenyl)-2,6-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2983646.png)

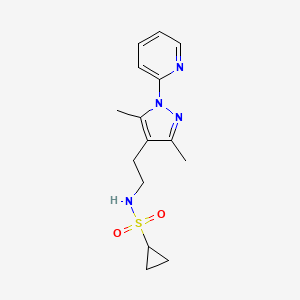

![(4-Morpholin-4-ylsulfonylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2983647.png)

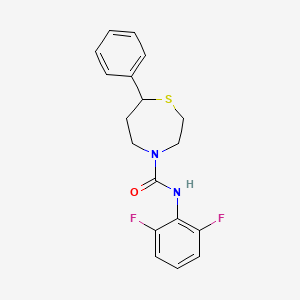

![N-(2-bromo-4-methylphenyl)-1-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2983652.png)

![3,4,5,6-tetrachloro-N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B2983655.png)

![2,5-dichloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2983656.png)

![(Z)-methyl 2-(4-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2983658.png)

![1-[(2-Chloro-4-fluorophenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2983663.png)